rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol
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Overview
Description
rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol: is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a bicyclic compound featuring two methoxy groups and a methanol group attached to a heptane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring structure, which can be derived from commercially available precursors.
Hydroxylation: The final step involves the hydroxylation of the bicyclic structure to introduce the methanol group.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the methoxy groups can result in a variety of functionalized derivatives .
Scientific Research Applications
rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The methanol and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol: The non-racemic form of the compound.
6,6-dimethoxybicyclo[3.2.0]heptane: A similar compound lacking the methanol group.
Bicyclo[3.2.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness
rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol is unique due to its combination of methoxy and methanol groups on a bicyclic heptane framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(6,6-dimethoxy-3-bicyclo[3.2.0]heptanyl)methanol |
InChI |
InChI=1S/C10H18O3/c1-12-10(13-2)5-8-3-7(6-11)4-9(8)10/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
BZCXWBKZQWSXMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2C1CC(C2)CO)OC |
Origin of Product |
United States |
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